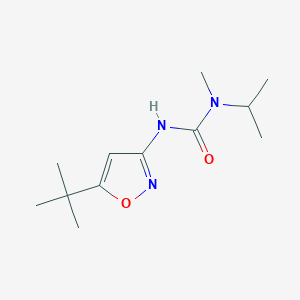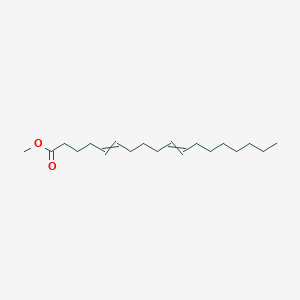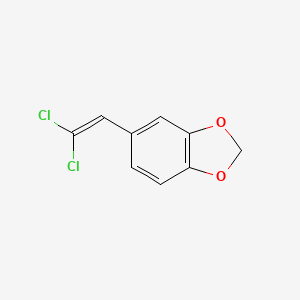![molecular formula C18H16O B14623221 Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis- CAS No. 57900-00-2](/img/structure/B14623221.png)
Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with propenyloxy and propynylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- typically involves the reaction of benzene derivatives with propenyloxy and propynylidene groups under controlled conditions. One common method involves the use of electrophilic aromatic substitution reactions, where benzene reacts with electrophiles to introduce the desired substituents . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can include binding to active sites on enzymes, altering their activity, or interacting with cellular receptors to modulate biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
Benzene, (2-propenyloxy)-: Another related compound with propenyloxy groups but lacking the propynylidene substitution.
Benzene, 1,1’-(1-methylethylidene)bis-: Contains methylethylidene groups instead of propenyloxy and propynylidene groups, resulting in different chemical behavior.
Uniqueness
The uniqueness of Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- lies in its specific combination of substituents, which confer distinct chemical properties and potential applications not shared by its similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57900-00-2 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
(1-phenyl-1-prop-2-enoxyprop-2-ynyl)benzene |
InChI |
InChI=1S/C18H16O/c1-3-15-19-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h2-3,5-14H,1,15H2 |
Clé InChI |
AEBLBILZFUKEPL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)

![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
